molecular formula C22H18ClN3OS B2496966 N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide CAS No. 891114-51-5

N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B2496966
CAS No.: 891114-51-5
M. Wt: 407.92
InChI Key: HNCWBSLVTSGDPT-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry research. Its structure incorporates a benzothiazole core, a privileged scaffold known for its diverse biological activities. The presence of the 4-chloro and pyridin-3-ylmethyl substituents suggests potential for interaction with central nervous system targets, as similar structural motifs are found in compounds investigated for neuropsychotropic effects . Preliminary research on analogous compounds indicates potential anxiolytic, antidepressant, and analgesic activities . The molecular framework is designed to allow for exploration of its mechanism of action, which may involve modulation of key neurotransmitter systems or enzyme pathways relevant to neurological disorders . This compound is intended for investigational purposes to further elucidate the structure-activity relationships of benzothiazole derivatives and their effects in biological systems.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3OS/c23-18-9-4-10-19-21(18)25-22(28-19)26(15-17-8-5-13-24-14-17)20(27)12-11-16-6-2-1-3-7-16/h1-10,13-14H,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCWBSLVTSGDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, which is then functionalized to introduce the chlorobenzo and pyridinylmethyl groups. Common reagents used in these reactions include thionyl chloride, pyridine, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets within biological systems. The compound can inhibit the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity. Additionally, it can interfere with cellular pathways involved in cancer cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorobenzothiazole Derivatives

N-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
  • Structural Difference : Chlorine substituent at the 6-position instead of the 4-position on the benzothiazole ring.
  • Impact: Positional isomerism can alter electronic effects.
  • Biological Activity : Both compounds share a propanamide backbone and pyridinylmethyl group, suggesting similar target affinities (e.g., kinase inhibition). However, substituent positioning may influence binding specificity or metabolic stability.
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
  • Structural Differences :
    • Chlorine at the 5-position and a methyl group at the 4-position on the benzothiazole.
    • Pyridin-2-ylmethyl substituent instead of pyridin-3-ylmethyl.
  • The pyridin-2-ylmethyl group may alter hydrogen-bonding interactions compared to the 3-ylmethyl isomer .
  • Biological Activity : Demonstrated activity in inflammation and cancer pathways, suggesting benzothiazole derivatives broadly modulate these targets .

Substituted Benzothiazole-Propanamide Hybrids

N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide
  • Structural Differences :
    • Methyl group at the 4-position instead of chlorine.
    • Butanamide chain with a phenylsulfonyl group replaces the propanamide-phenyl moiety.
  • The elongated chain may enhance flexibility, affecting target binding .
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide
  • Structural Differences :
    • Methyl group at the 6-position on benzothiazole.
    • Phenylthio group replaces the phenyl group in the propanamide chain.
  • Impact : The phenylthio group enhances lipophilicity, which may improve blood-brain barrier penetration. The methyl group at the 6-position could stabilize the benzothiazole ring via steric protection .

Heterocyclic Core Variants

3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide
  • Structural Differences: Thiazolidinone core instead of benzothiazole. Chromene substituent at the amide position.
  • Chromene adds planar aromaticity, which may intercalate into DNA .

Data Tables for Comparative Analysis

Table 1: Molecular Properties of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide C22H18ClN3OS 407.92 4-Cl, pyridin-3-ylmethyl
N-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide C22H18ClN3OS 407.92 6-Cl, pyridin-3-ylmethyl
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide C23H21ClN3OS 422.95 5-Cl, 4-CH3, pyridin-2-ylmethyl
N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide C24H24N3O3S2 474.60 4-CH3, phenylsulfonyl, butanamide

Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide is a synthetic compound that belongs to the thiazole derivative class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound's molecular formula is C24H22ClN3OSC_{24}H_{22}ClN_3OS, with a molecular weight of 429.9 g/mol. The structure includes a chlorobenzo[d]thiazole moiety and a pyridine ring, which are significant for its biological properties.

PropertyValue
Molecular FormulaC24H22ClN3OS
Molecular Weight429.9 g/mol
CAS Number922679-58-1

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study:
In vitro assays demonstrated that the compound exhibited significant cytotoxicity against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, with IC50 values lower than those of established chemotherapeutics like doxorubicin . Molecular docking studies indicated that the compound interacts with key proteins involved in cell cycle regulation, suggesting a mechanism involving apoptosis induction.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound has been tested against several bacterial strains, showing effective inhibition.

Research Findings:
A study reported that the compound exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Gram-positive bacteria, indicating its potential as an antibacterial agent . The presence of the chlorobenzo[d]thiazole group is believed to enhance its interaction with bacterial cell membranes.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. In animal models, the compound demonstrated significant reduction in inflammatory markers, suggesting its utility in treating conditions characterized by inflammation.

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
  • Enzyme Inhibition : It inhibits enzymes such as acetylcholinesterase, which may contribute to its neuroprotective effects in models of Alzheimer's disease .
  • Antimicrobial Mechanisms : The compound disrupts bacterial cell wall synthesis and function, leading to cell lysis.

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